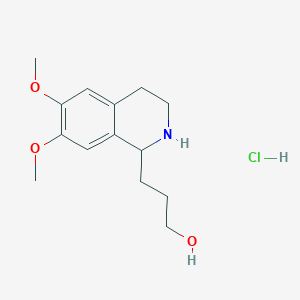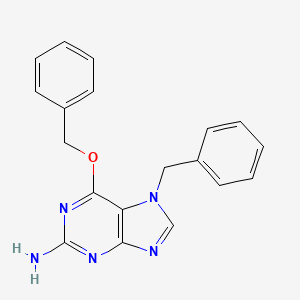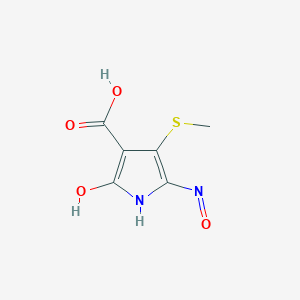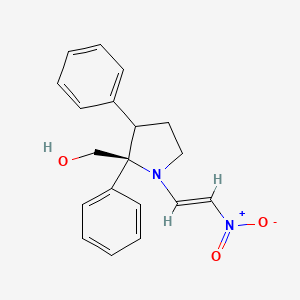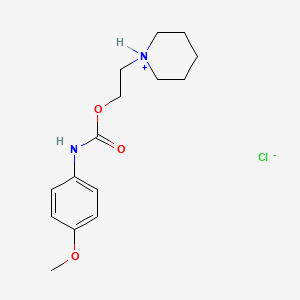
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C24H42O2 It is characterized by the presence of two butoxy groups and two 2-methylbutan-2-yl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using butyl and 2-methylbutyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with methoxy groups instead of butoxy groups.
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Contains aldehyde groups instead of 2-methylbutan-2-yl groups.
Uniqueness
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene is unique due to its specific combination of butoxy and 2-methylbutan-2-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
127114-43-6 |
|---|---|
Fórmula molecular |
C24H42O2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1,4-dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C24H42O2/c1-9-13-15-25-21-17-20(24(7,8)12-4)22(26-16-14-10-2)18-19(21)23(5,6)11-3/h17-18H,9-16H2,1-8H3 |
Clave InChI |
AXTFURRPIQIVBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



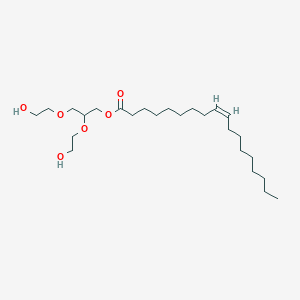

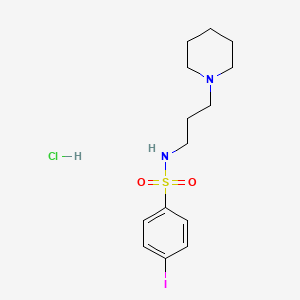
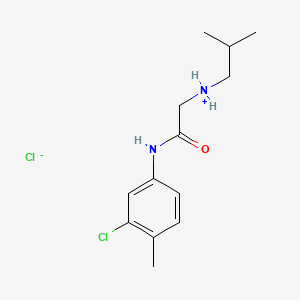

![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
